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Comparison of Fluindapyr Enantiomer Properties

Property / Aspect R-(-)-Fluindapyr S-(+)-Fluindapyr
Experimental Context /
Notes

Degradation in
Paddy Soil
(Anaerobic)

Half-life (DT₅₀):
69.6 days [1]

Half-life (DT₅₀): 101.8
days [1]

R-(-)-enantiomer degrades 1.5
times faster than S-(+)-

enantiomer [1].

Degradation in
Tomato

Preferentially

degraded in leaves
[2]

No preferential

degradation in fruits [2]

Behavior is plant part-
specific [2].

Degradation in
Cucumber

No preferential
degradation in

fruits [2]

Preferentially degraded
in leaves [2]

Behavior is plant part-
specific [2].

Fungicidal
Bioactivity

Lower activity

against Rhizoctonia
solani [1]

EC₅₀: 87.8 times more
active than R-
enantiomer against R.
solani [1]

Higher activity linked to

stronger binding to target
enzyme [1].
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Property / Aspect R-(-)-Fluindapyr S-(+)-Fluindapyr
Experimental Context /
Notes

Molecular
Binding Affinity

Binding power:

-32.12 kcal/mol [1]

Binding power: -42.91
kcal/mol [1]

More negative value indicates

stronger binding to succinate
dehydrogenase (SDH) [1].

Detailed Experimental Protocols

The data in the table above was generated using sophisticated analytical methods. Here is a detailed look at

the key experimental protocols cited in the research.

Chiral Separation and Determination in Plants

Separation Method: Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-
MS/MS) was used. This method achieved baseline separation of the enantiomers in just 2 minutes
[2].

Sample Preparation: Researchers used a modified QuEChERS method for extracting Fluindapyr
from plant matrices like cucumber and tomato [2].

Quantification: The limit of quantification (LOQ) for this method was 5 μg/kg, demonstrating high
sensitivity [2].

Application: This protocol was applied to monitor the enantioselective degradation of Fluindapyr in
different parts of cucumber and tomato plants [2].

Enantioselective Degradation and Bioactivity in Paddy
Ecosystems

Chiral Analysis: A method was developed using Ultra-High Performance Liquid Chromatography-
Tandem Mass Spectrometry (UHPLC-MS/MS). The absolute configuration of each enantiomer was
confirmed using an electron circular dichroism model [1].

Soil Sample Preparation: A husk-based biochar material was utilized as a clean-up sorbent in an
optimized QuEChERS method for paddy soil [1].

Degradation Study: The degradation experiments were conducted under anaerobic conditions to
simulate the paddy field environment. The half-lives (DT₅₀) were calculated using first-order kinetic
models [1].
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Bioactivity Assay: The bioactivity against Rhizoctonia solani was evaluated by determining the half-
maximal effective concentration (EC₅₀) for each enantiomer [1].
Molecular Docking: To explain the bioactivity difference, a molecular docking simulation was

performed to study the binding interactions between each enantiomer and the succinate
dehydrogenase (SDH) enzyme. Binding affinity was measured in kcal/mol [1].

Research Workflow for Enantioselective Study

The following diagram illustrates the logical workflow of a comprehensive study on chiral pesticides like

Fluindapyr, from initial analysis to mechanistic explanation:
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Start: Chiral Pesticide Study

Chiral Separation & Analysis

Environmental Fate Study

Obtain pure enantiomers

Bioactivity Assessment

Measure degradation rates

Mechanism Investigation

Compare efficacy (EC₅₀)

Risk Assessment & Guidance

Understand binding affinity

Click to download full resolution via product page

Key Conclusions for Research and Development

The experimental data leads to several critical insights for professionals in the field:

Enantioselectivity is Context-Dependent: The degradation rate of each enantiomer is not absolute
but varies significantly with the environment (e.g., anaerobic soil vs. different plant species and parts)

[2] [1]. This underscores the necessity for environment-specific studies.
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High Activity of S-(-)-Enantiomer: The S-(+)-Fluindapyr enantiomer is significantly more potent

against target fungi, a trait strongly correlated with its superior binding affinity to the SDH enzyme, as
revealed by molecular docking [1].

Implication for Application: The research suggests that using the pure, high-activity S-(+)-
enantiomer, rather than the racemic mixture, could potentially reduce the application dosage and

environmental load, a strategy supported by similar findings for the related SDHI fungicide
Benzovindiflupyr [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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